molecular formula C15H32O2 B1624285 1-Propanol, 2-(dodecyloxy)- CAS No. 9064-14-6

1-Propanol, 2-(dodecyloxy)-

Cat. No. B1624285
CAS RN: 9064-14-6
M. Wt: 244.41 g/mol
InChI Key: UKCFWUCWNZTUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanol, 2-(dodecyloxy)- is a useful research compound. Its molecular formula is C15H32O2 and its molecular weight is 244.41 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propanol, 2-(dodecyloxy)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1-Propanol, 2-(dodecyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 2-(dodecyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

9064-14-6

Product Name

1-Propanol, 2-(dodecyloxy)-

Molecular Formula

C15H32O2

Molecular Weight

244.41 g/mol

IUPAC Name

2-dodecoxypropan-1-ol

InChI

InChI=1S/C15H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(2)14-16/h15-16H,3-14H2,1-2H3

InChI Key

UKCFWUCWNZTUPT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(C)CO

Canonical SMILES

CCCCCCCCCCCCOC(C)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.9 g of LiAlH4 was added to 70 ml of ether and the mixture was stirred for 4 hours. To the mixture was added dropwise 16.9 g of (-)-ethyl-2-dodecyloxypropionate in the same manner as in Example 3, and the mixture was stirred for 15 minutes. Then, 50 ml of deionized water andfurther 50 ml of 10% H2SO4 aqueous solution were added thereto. The ether layer was separated, dried with MgSO4 and filtrated. Ether was distilled off to obtain the objective product at an yield of 12.0 g. The product showed the following properties:
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
(-)-ethyl-2-dodecyloxypropionate
Quantity
16.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.9 g of LiAlH4 was added to 70 ml ether and the mixture was stirred for 4 hours. To the resultant mixture was added dropwise a solution of 16.5 g of (-)-ethyl-2-dodecyloxypropionate dissolved in 10 ml of ether. After completion of the dropwise addition, stirring was continued for 15 minutes. 50 ml of deionized water was added, and further 50 ml of 10% aqueous H2SO4 was added. The ether layer was separated and dried over anhydrous MgSO4. After drying, ether was evaporated. Yield: 12.0 g. Optical rotation [α]D26° =+11.1°.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(-)-ethyl-2-dodecyloxypropionate
Quantity
16.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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